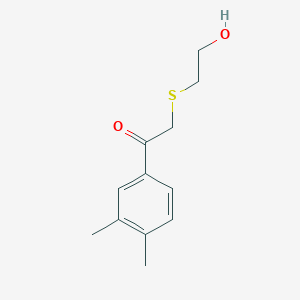
1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound characterized by its bromo and fluoro-substituted benzyl group attached to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the benzyl group.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various substituted benzylamines or triazoles.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of bromo and fluoro-substituted compounds with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine: Similar structure with a chlorine substituent instead of bromine.
1-(3-Bromo-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine: Similar structure with a different position of the fluoro group.
1-(3-Bromo-5-fluorobenzyl)-1H-1,2,3-triazol-4-amine: Similar structure with a different triazole ring position.
Uniqueness: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of bromo and fluoro substituents, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
Formule moléculaire |
C9H8BrFN4 |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
1-[(3-bromo-5-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-1-6(2-8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
Clé InChI |
QJBAWUINBKHNTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)



![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)



